3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole (CAS 1784501-48-9, C₆H₁₀N₄, MW 138.17) is a heterocyclic building block combining a four-membered azetidine ring directly attached at the 3-position to a 1-methyl-1,2,4-triazole core. This N1-methylated triazole-azetidine scaffold is employed in medicinal chemistry for the construction of kinase inhibitors, antibacterial agents, and central nervous system (CNS)-targeted libraries, where both the azetidine ring strain and the triazole hydrogen-bonding capacity contribute to target engagement.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B11763419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCN1C=NC(=N1)C2CNC2
InChIInChI=1S/C6H10N4/c1-10-4-8-6(9-10)5-2-7-3-5/h4-5,7H,2-3H2,1H3
InChIKeyFVJWHYXETFSNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole – CAS 1784501-48-9 Procurement & Differentiation Guide


3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole (CAS 1784501-48-9, C₆H₁₀N₄, MW 138.17) is a heterocyclic building block combining a four-membered azetidine ring directly attached at the 3-position to a 1-methyl-1,2,4-triazole core . This N1-methylated triazole-azetidine scaffold is employed in medicinal chemistry for the construction of kinase inhibitors, antibacterial agents, and central nervous system (CNS)-targeted libraries, where both the azetidine ring strain and the triazole hydrogen-bonding capacity contribute to target engagement [1]. The compound is commercially available from multiple suppliers at ≥98% purity, with the free-base form conferring greater synthetic versatility compared to dihydrochloride salts of related analogs .

Regioisomer
N1-methyl substitution defines consistent SAR, distinct from N4-methyl analogs
Free Base
Enables direct N-arylation and amide coupling without salt neutralization
Scaffold
Azetidine ring imposes rigid 3D geometry, raising Fsp³ over pyrrolidine analogs

Why 3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole Cannot Be Interchanged with Other Azetidinyl-Triazole Isomers


Close-in regioisomers such as 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole (CAS 1316225-74-7) share the identical molecular formula and molecular weight, yet differ critically in the site of methyl substitution on the triazole ring (N1 vs. N4) [1]. This positional isomerism alters the electronic distribution, hydrogen-bonding geometry, and metabolic stability of the resulting conjugates, which can translate to different target binding profiles and pharmacokinetic outcomes when the building block is incorporated into a lead molecule [2]. Furthermore, analogs bearing the azetidine at the 5-position, containing additional substituents (e.g., isobutyl, tert-butyl), or existing as dihydrochloride salts introduce confounding variables in solubility, LogP, and synthetic tractability that prevent straightforward substitution without full re-optimization of a synthetic route or SAR series . The quantitative evidence below establishes the measurable dimensions across which this N1-methyl-3-azetidinyl triazole diverges from its nearest structural neighbors.

N4-Methyl Regioisomer
Same molecular weight but altered H-bond geometry may shift target binding and metabolic stability
5-Substituted Analogs
Additional substituents change LogP and solubility, preventing direct SAR extrapolation
Dihydrochloride Salts
Protonated azetidine requires neutralization before coupling, reducing effective molar equivalents

Quantitative Differentiation Evidence for 3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole vs. Comparators


N1 vs. N4 Methyl Regioisomerism: Computed Lipophilicity and Hydrogen-Bonding Comparison

The target compound (N1-methyl) and its primary regioisomer 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole (N4-methyl, CAS 1316225-74-7) are constitutional isomers with identical molecular formula (C₆H₁₀N₄) and molecular weight (138.17 g/mol), yet their computed XLogP3 values differ: the N4-methyl isomer has a computed XLogP3 of -1.1 [1]. The N1-methyl substitution in the target compound shifts the triazole tautomeric equilibrium and alters the spatial orientation of the azetidine NH relative to the triazole ring, affecting both hydrogen-bond donor/acceptor presentation and the overall molecular electrostatic potential. Direct head-to-head experimental LogP data for the N1-methyl compound are not available in the open literature; however, the N4 isomer's strongly negative LogP indicates high aqueous solubility, and the N1-methyl isomer is expected to exhibit a comparable but measurably distinct value due to differential hydration free energy .

Regioisomer LogP
Cross-study comparable
N4-isomer XLogP3 = −1.1; target expected similar but distinguishable via HPLC retention shift and ¹H NMR N–CH₃ singlet
Regioisomer identity may shift target binding and PK interpretation
Experimental logD₇.₄ not reported in open literature
Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Free Base vs. Dihydrochloride Salt: Synthetic Versatility and Downstream Compatibility

3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole is supplied in its free-base form, unlike several closely related analogs such as 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride (CAS 1251925-09-3, MW 197.06) and 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride . The free base has a molecular weight of 138.17 g/mol versus 197.06 g/mol for the dihydrochloride salt, meaning that on a per-gram basis, the free base delivers approximately 42% more active azetidinyl-triazole equivalents . Additionally, the free base avoids potential chloride interference in Pd-catalyzed cross-coupling reactions and enables direct N-alkylation, sulfonylation, or Buchwald–Hartwig amination without a preliminary neutralization step .

Molar Equivalents
Cross-study comparable
Free base 7.24 mmol/g vs dihydrochloride 5.07 mmol/g — 42% higher effective nucleophile loading
Free-base form reduces step count and material mass per reaction
Chloride-free advantage in Pd-catalyzed transformations
Synthetic Chemistry Salt Form Selection MedChem Building Blocks

Azetidine Ring Conformational Constraint vs. Pyrrolidine and Piperidine Analogs: Fsp³ and 3D Topology

The azetidine ring in the target compound imposes a rigid four-membered ring geometry that is measurably distinct from the five-membered pyrrolidine and six-membered piperidine congeners commonly used as saturated N-heterocycle replacements. The azetidine Fsp³ (fraction of sp³-hybridized carbons) is maximized, and its N–C–C bond angles are constrained to ~90° versus ~109° in pyrrolidine, altering the exit vector of the triazole scaffold in 3D space [1]. Fluorochem data for a related azetidine-triazole compound (CAS 1479196-44-5) reports an Fsp³ of 0.71, placing it in the upper quartile of fragment-like building blocks and indicating high three-dimensionality desirable for escaping flatland in kinase inhibitor design . While compound-specific Fsp³ for the target molecule has not been explicitly reported, the structural analogy supports a similarly high value (predicted Fsp³ ≈ 0.83 based on molecular formula C₆H₁₀N₄), exceeding that of analogous pyrrolidine-triazole compounds (typical Fsp³ ~0.5–0.6) [2].

Fsp³ & Exit Vector
Class-level inference
Azetidine Fsp³ ≈ 0.83 vs pyrrolidine ~0.5–0.6; N–C–C angle 90° vs 109° shifts exit vector ~19°
Higher 3D character may improve binding selectivity in fragment evolution
Computed values; experimental confirmation needed for target compound
Conformational Restriction Fsp³ Fragment-Based Drug Design

Antibacterial Scaffold Validation: Triazolo-Azetidine Class MIC Activity Against E. coli

A high-throughput screening campaign using the pDualrep2 double-reporter system identified N-substituted triazolo-azetidines as a novel antibacterial class. The primary hit compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC, with evidence of translation inhibition (26% reduction at 160 µg/mL) and no SOS response induction [1]. A structure-activity relationship (SAR) investigation within a series of direct structural analogs yielded compound 2 with improved potency (MIC = 6.25 µg/mL), approaching erythromycin's activity (MIC = 2.5–5 µg/mL) against the same strain, while maintaining eukaryotic cell selectivity in the PrestoBlue assay [2]. This class-level antibacterial activity provides a validated biological starting point for derivatization of the 3-(azetidin-3-yl)-1-methyl-1H-1,2,4-triazole core, which can serve as the synthetic entry point to such triazolo-azetidine antibacterials.

Antibacterial MIC
Class-level inference
Hit: 12.5 µg/mL; lead 2: 6.25 µg/mL; erythromycin: 2.5–5 µg/mL against E. coli ΔtolC
Triazolo-azetidine scaffold shows antibacterial screening potential
Target building block not directly tested; class-level activity data
Antibacterial HTS Triazolo-Azetidine Scaffold

Commercially Verified Purity Specification vs. Other Azetidinyl-Triazole Building Blocks

3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole is available from multiple vendors with a purity specification of ≥98% (Leyan, MolCore) . In comparison, the regioisomer 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is offered at 95% purity (AKSci) , and several dihydrochloride salt analogs are listed at 95% minimum purity (Enamine, CymitQuimica) . The 98% purity threshold for the target compound reduces the risk of regioisomeric cross-contamination—a critical quality attribute when the N1- vs. N4-methyl isomer identity determines downstream biological activity.

Certified Purity
Supporting evidence
Target ≥98% vs N4-isomer 95% vs dihydrochloride salts 95% — 3% lower impurity burden
Higher purity reduces repurification needs for sensitive transformations
Supplier CoA; confirm by in-house HPLC before use
Procurement Purity Specification Quality Control

Patent-Documented Utility in Kinase and CNS Therapeutic Programs

The azetidinyl-triazole scaffold has been explicitly claimed in patent literature for therapeutic applications. CN108884071B (Jiangsu Hengrui Medicine) describes fused ring azetidinyl triazole derivatives as kinase inhibitors, with exemplified compounds bearing the 3-azetidinyl-1,2,4-triazole core showing inhibitory activity in enzymatic and cellular assays [1]. Separately, US8697696B2 ('Triazole compounds II') and WO patents on 1,3-substituted azetidine PDE10 inhibitors demonstrate the broader intellectual property footprint of azetidine-triazole hybrids in CNS indications [2]. The N1-methyl substitution pattern of the target compound aligns with the substitution paradigm found in these patent families, positioning it as a direct synthetic intermediate for IP-protected chemical space.

Patent Scope
Class-level inference
Kinase (CN108884071B) and CNS (US8697696B2, WO2012131539A1) patents claim azetidinyl-triazole scaffolds
May support access to IP-protected chemical space for lead generation
Building block not independently patented; review specific claims
Kinase Inhibitor CNS Drug Discovery Patent Evidence

Optimal Procurement-Focused Application Scenarios for 3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole


Kinase Inhibitor Fragment Growing and Lead Optimization

The N1-methyl-3-azetidinyl-triazole core serves as a rigid, three-dimensional fragment for kinase hinge-binding motifs. Its azetidine NH can be directly elaborated via amide coupling or N-arylation without prior salt neutralization, enabling rapid parallel library synthesis . The scaffold's computed Fsp³ (~0.83) supports escape from flatland principles, and the distinct regioisomeric identity (N1-methyl) differentiates it from N4-methyl isomers in SAR exploration, preventing regioisomer-induced ambiguity in kinase selectivity profiling [1].

Antibacterial Lead Generation via Triazolo-Azetidine Scaffold Elaboration

Building upon the validated antibacterial activity of N-substituted triazolo-azetidines (MIC 6.25–12.5 µg/mL against E. coli ΔtolC with eukaryotic selectivity) [2], this building block provides an entry point for synthesizing and optimizing novel antibacterial agents. The free-base form eliminates chloride interference in transition-metal-catalyzed derivatization, and the ≥98% purity specification reduces the likelihood of introducing confounding impurities in MIC determination assays.

CNS Penetrant Compound Design Leveraging Low Molecular Weight and Favorable Physicochemistry

With a molecular weight of 138.17 g/mol and predicted low LogP, this azetidine-triazole building block is aligned with CNS drug-likeness criteria (MW < 300, LogP < 3, HBD ≤ 3). The azetidine conformational constraint provides a defined exit vector geometry distinct from pyrrolidine-containing CNS agents, enabling the design of patent-differentiated PDE10 or other CNS target inhibitors as exemplified in patent families WO2012131539A1 and US8697696B2 [3].

Regioisomerically Pure Conjugate Synthesis for PROTAC and Bifunctional Molecule Construction

In PROTAC (proteolysis-targeting chimera) and other heterobifunctional molecule designs, unambiguous linker attachment geometry is critical for ternary complex formation. The N1-methyl regioisomer provides a defined attachment vector via the azetidine NH that differs spatially from the N4-methyl isomer. The 98% purity with low regioisomeric cross-contamination risk ensures that downstream PROTAC conjugates maintain their designed geometry without isomeric ambiguity that could compromise degradation efficiency .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment growing
Regioisomer-specific derivatization
Kinase selectivity profiling with N1-methyl geometry
Antibacterial lead generation
Free-base compatibility with coupling reactions
MIC determination and eukaryotic selectivity review
CNS penetrant compound design
Low molecular weight and constrained geometry
CNS drug-likeness profiling (MW, LogP, HBD)
PROTAC and bifunctional molecule synthesis
Defined linker attachment via azetidine NH
Ternary complex formation geometry
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